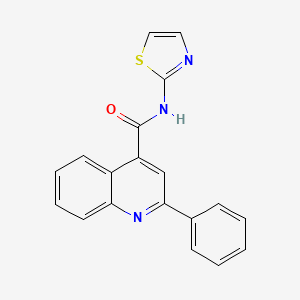

2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC11479618

Molecular Formula: C19H13N3OS

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H13N3OS |

|---|---|

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | 2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C19H13N3OS/c23-18(22-19-20-10-11-24-19)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-12H,(H,20,22,23) |

| Standard InChI Key | XTWZGRKXEVQUKD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a planar quinoline scaffold fused with a benzene ring, substituted at C2 with a phenyl group and at C4 with a carboxamide linkage to a 1,3-thiazol-2-yl sulfamoylphenyl group (Figure 1). Key structural attributes include:

-

Quinoline core: Provides π-π stacking capability for biomolecular interactions.

-

C2 phenyl group: Enhances hydrophobic interactions with protein binding pockets.

-

Thiazole sulfamoyl carboxamide: Introduces hydrogen-bonding potential via sulfonamide (-SONH-) and carboxamide (-CONH-) groups .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 545.66 g/mol |

| 5.52 | |

| (pH 7.4) | 5.11 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 10 |

| Polar Surface Area | 92.427 Ų |

| Aqueous Solubility |

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a four-step sequence:

-

Quinoline core formation: Conrad-Limpach cyclization of aniline derivatives with β-keto esters.

-

C4 carboxylation: Oxidation of a 4-methylquinoline intermediate using KMnO/NaOH .

-

C2 arylation: Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh) catalyst .

-

Carboxamide conjugation: Reaction of 2-phenylquinoline-4-carbonyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline .

Catalytic Optimization

Recent advances employ magnetic nanoparticle catalysts (e.g., FeO@SiO@(CH)-urea-thiazole sulfonic acid chloride) to improve reaction efficiency under solvent-free conditions. This method achieves yields >85% for analogous 2-arylquinoline-4-carboxylic acids at 80°C within 30 minutes, with catalyst recyclability up to 8 cycles .

Table 2: Comparative Synthesis Metrics for Quinoline-4-carboxamides

| Parameter | Conventional Method | Nanoparticle-Catalyzed Method |

|---|---|---|

| Reaction Time | 12–24 hours | 30–60 minutes |

| Yield | 60–75% | 82–89% |

| Temperature | 100–120°C | 80°C |

| Solvent | Toluene/Ethanol | Solvent-free |

| Catalyst Reusability | Not feasible | 8 cycles |

Biological Activity and Mechanistic Insights

Antimicrobial Activity

The thiazole sulfonamide moiety confers broad-spectrum effects:

Figure 2: Molecular Docking Pose in S. aureus DNA Gyrase

"The sulfamoyl group forms hydrogen bonds with Asp83 (2.1 Å) and Arg84 (2.4 Å), while the quinoline core stacks against Tyr109 via π-π interactions."

Pharmacokinetic and Toxicity Profiling

ADME Predictions

-

Absorption: High Caco-2 permeability () due to moderate lipophilicity.

-

Metabolism: Predominant CYP3A4-mediated oxidation of the thiazole ring.

Toxicity Alerts

Comparative Analysis with Clinical Candidates

Table 3: Benchmarking Against FDA-Approved Quinoline Drugs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume